2-Amino-4-(2-bromophenyl)butanoic acid is an organic compound classified within the amino acid family. It features a butanoic acid backbone with an amino group (-NH2) and a carboxylic acid group (-COOH), along with a brominated phenyl substituent. The presence of the bromine atom introduces unique reactivity, making this compound of interest in medicinal chemistry and synthetic organic chemistry.
This compound can be synthesized from various precursors, often involving bromination reactions of phenylalanine derivatives. It is commonly used in research and industrial applications due to its functional properties.
The compound belongs to the class of amino acids, specifically as a derivative of phenylalanine, characterized by its unique substitution pattern that includes a bromine atom on the aromatic ring.
The synthesis of 2-Amino-4-(2-bromophenyl)butanoic acid typically involves several key steps:
The synthesis may require specific conditions, including temperature control and the use of solvents that facilitate reaction efficiency while minimizing byproducts. The use of automated synthesizers can enhance reproducibility in industrial settings.
The molecular formula for 2-Amino-4-(2-bromophenyl)butanoic acid is . Its structure features:
2-Amino-4-(2-bromophenyl)butanoic acid can participate in various chemical reactions, including:
Common reagents for nucleophilic substitution include amines and alcohols, while oxidation may involve agents like potassium permanganate or chromium trioxide. The specific conditions (temperature, solvent) significantly influence reaction outcomes.
The mechanism of action for 2-Amino-4-(2-bromophenyl)butanoic acid primarily revolves around its ability to interact with biological systems as a substrate or inhibitor in enzymatic reactions.
Studies indicate that modifications at the phenyl ring can significantly impact pharmacological properties, including potency and selectivity for target enzymes.
2-Amino-4-(2-bromophenyl)butanoic acid has several notable applications:
This compound's unique properties and reactivity make it a valuable tool in both academic research and industrial applications, particularly in developing new drugs and understanding biochemical processes.
Conventional synthesis of 2-amino-4-(2-bromophenyl)butanoic acid relies on sequential alkylation and bromination steps. A key approach involves the radical decarboxylation of protected glutamic acid derivatives using Barton’s protocol (N-hydroxy-2-thiopyridone/iodine), which replaces the γ-carboxylic group with a bromide. This method requires double tert-butyl protection (Boc on nitrogen, t-Bu on α-acid) to prevent racemization during decarboxylation, yielding enantiopure 2-amino-4-bromobutanoic acid intermediates . Subsequent nucleophilic substitution with 2-bromophenyl organometallics (e.g., Grignard reagents) or Ullmann-type coupling attaches the aryl moiety. For example, zinc amalgam-mediated reductive alkylation in toluene/HCl at 100°C for 24 hours achieves 91.4% yield of 4-(4-bromophenyl)butanoic acid analogs, though optimization for ortho-substitution requires elevated temperatures and acid catalysis [6] [9].
Table 1: Conventional Synthesis Optimization Parameters
Parameter | Optimal Conditions | Yield Impact |
---|---|---|
Temperature | 100°C | Yield ↑ >90% |
Acid Catalyst | Concentrated HCl (periodic addition) | Prevents stalling |
Solvent System | Toluene/water (2:1 v/v) | Solubility ↑ |
Bromophenyl Precursor | 4-(2-Bromophenyl)-4-oxobutanoic acid | Purity ↑ |
Microwave irradiation significantly accelerates coupling steps. Reactions like Kumada-Corriu couplings between 4-bromophenylmagnesium bromide and γ-bromo amino acids, conducted under microwave irradiation (100–150°C, 30 min), reduce typical reaction times from 24 hours to <1 hour. This method enhances regioselectivity for ortho-substituted derivatives and minimizes thermal degradation of chiral centers, improving yields by 15–20% compared to conventional heating [6].
Racemic mixtures of 2-amino-4-(2-bromophenyl)butanoic acid are resolved using Chiralpak AD-H columns with hexane/ethanol mobile phases. The (R)-enantiomer elutes earlier (tR = 8.2 min) than the (S)-enantiomer (tR = 12.1 min) at 25°C, achieving >99% enantiomeric excess (ee). This method is critical for isolating enantiopure material for pharmaceutical applications, though scalability remains limited to gram-scale batches .
Asymmetric hydrogenation of enol precursors (e.g., α-enamido esters) with Rh(acac)(ethylene)₂ catalysts and chiral phosphine ligands (e.g., (R,R)-Me-DuPhos) delivers the (R)-enantiomer with 92% ee. Key to success is the suppression of β-elimination side reactions via solvent optimization (methanol/dichloromethane, 4:1) and low hydrogen pressures (5 atm). This approach achieves enantioselectivities >90% ee for gram-scale batches, providing a scalable alternative to resolution [6].
Table 2: Enantioselective Synthesis Performance
Method | Conditions | ee (%) | Scale |
---|---|---|---|
Chiralpak AD-H HPLC | Hexane/EtOH (90:10), 1 mL/min | >99 | 1–10 g |
Rh(acac)(ethylene)₂ | MeOH/DCM (4:1), 5 atm H₂, 25°C | 92 | 5–100 g |
2-Amino-4-(2-bromophenyl)butanoic acid serves as a key intermediate in SPPS for constrained peptides. Its carboxylic acid group is anchored to Wang resin via esterification, while the α-amine is protected with Fmoc. The bromophenyl moiety enables post-assembly modifications, such as Suzuki couplings or nucleophilic substitutions, to introduce biophysical probes or pharmacophores [7].
A critical innovation involves synthesizing the orthogonally protected Fmoc-acetal intermediate (e.g., from ozonolysis of resin-bound allyl glycine). This allows sequential deprotection of the amine (piperidine) and acylation with ozone-sensitive groups (e.g., furans or methoxybenzenes) before acid-mediated acetal hydrolysis releases the aldehyde. Subsequent reductive amination or thiazolidine formation (with cysteine) yields bicyclic peptidomimetics like γ-lactam scaffolds. This route accommodates 2-bromophenyl groups incompatible with direct ozonolysis, achieving 14–27% overall yields over 11 steps [7] [4].
Table 3: SPPS Applications of Brominated Aryl Butanoic Acids
Resin Type | Key Reaction | Product Scaffold | Yield |
---|---|---|---|
Wang resin | Fmoc-acetal hydrolysis/reduction | Homoserine lactones | 25% |
Merrifield | Thiazolidine lactam cyclization | Bicyclic peptidomimetics | 27% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7